BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Elucidation of
Triphosphopyridine Nucleotide (TPN): A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NADP (sodium salt)

Cat. No.: B12435455

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphopyridine nucleotide (TPN), now known by its modern designation, nicotinamide
adenine dinucleotide phosphate (NADP+), is a ubiquitous and essential coenzyme in all living
cells. Its discovery was a pivotal moment in biochemistry, unraveling fundamental aspects of
cellular respiration, metabolism, and biosynthesis. This technical guide provides an in-depth
exploration of the history, discovery, and structural elucidation of TPN, with a focus on the key
experiments and methodologies that defined our understanding of this critical molecule.

The Discovery of a "Hydrogen-Transferring Co-
Ferment”

The journey to understanding TPN began in the laboratory of the pioneering German
biochemist Otto Heinrich Warburg. In the 1930s, Warburg and his associate Walter Christian
were investigating the oxidation of glucose-6-phosphate in red blood cells. They identified an
enzyme, which they termed "Zwischenferment" (intermediate enzyme), now known as glucose-
6-phosphate dehydrogenase. They observed that this enzyme required a heat-stable
coenzyme to function. This coenzyme was distinct from the already known coenzyme |
(cozymase), which is now known as nicotinamide adenine dinucleotide (NAD+).
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The key breakthrough came in 1936 when Warburg and Christian published their findings,
identifying this new coenzyme, which they named "wasserstoffiibertragendes Co-Ferment" or
hydrogen-transferring coenzyme, later referred to as triphosphopyridine nucleotide (TPN).[1]
Their work demonstrated that TPN was essential for the catalytic activity of glucose-6-
phosphate dehydrogenase, acting as the primary electron acceptor in the oxidation of glucose-
6-phosphate.

Key Experiment: The Discovery of TPN's Role with
"Zwischenferment"

While the full, detailed experimental protocol from Warburg and Christian's 1936 publication in
Biochemische Zeitschrift is not readily available in modern databases, the principles of their
experiments can be reconstructed from their writings and contemporary biochemical
techniques.

Objective: To demonstrate the requirement of a novel coenzyme (TPN) for the enzymatic
activity of "Zwischenferment" (glucose-6-phosphate dehydrogenase) from red blood cells.

Methodology:

e Preparation of "Zwischenferment": An extract from red blood cells was prepared and
subjected to purification steps to isolate the "Zwischenferment.” This likely involved cell lysis,
centrifugation, and precipitation techniques to separate the enzyme from other cellular
components.

o Preparation of the Coenzyme: A heat-stable extract from yeast was prepared. This involved
boiling the yeast extract to denature proteins while preserving small, heat-stable molecules
like coenzymes. This extract was then further purified to isolate the active coenzyme factor.

e Manometric Assay: Warburg's laboratory was renowned for its use of the Warburg
manometer, a device for measuring gas exchange in biological samples. The reaction was
likely carried out in a sealed vessel containing:

o A purified preparation of "Zwischenferment."

o The substrate, glucose-6-phosphate.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8444956/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12435455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o A buffered solution to maintain optimal pH.

o The purified, heat-stable coenzyme extract (containing TPN).

o Measurement of Oxygen Consumption: The reduction of TPN to TPNH (now NADPH) by
glucose-6-phosphate dehydrogenase is coupled to the reduction of a dye, such as
methylene blue. The re-oxidation of the reduced dye by oxygen could then be measured as
oxygen consumption in the manometer.

o Control Experiments: Crucially, control experiments would have been performed by omitting
either the "Zwischenferment,” the glucose-6-phosphate substrate, or the coenzyme extract.
These controls would have demonstrated that all three components were essential for the
observed oxygen consumption.

Inference of Results: The experiments would have shown a significant rate of oxygen
consumption only in the complete reaction mixture. The omission of the coenzyme extract
would have resulted in negligible or no activity, thereby proving the existence and essential role
of a new "hydrogen-transferring co-ferment,” TPN.

Structural Elucidation: Unraveling the Molecular
Architecture

While Warburg and his team had discovered TPN and its function, its precise chemical
structure remained unknown. It was not until 1950 that Arthur Kornberg and W. E. Pricer Jr.
published a seminal paper in the Journal of Biological Chemistry titled "On the structure of
triphosphopyridine nucleotide."[2]

Key Experiment: Determination of the Structure of TPN

Kornberg and Pricer employed a combination of enzymatic and chemical methods to dissect
the TPN molecule and identify its constituent parts.

Methodology:

o Enzymatic Degradation: They utilized specific enzymes to cleave TPN at different points and
analyze the resulting fragments.
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o Nucleotide Pyrophosphatase: This enzyme was used to split TPN into nicotinamide
mononucleotide (NMN) and adenosine-2',5'-diphosphate. This provided evidence for the
pyrophosphate linkage between the two nucleotide moieties.

o 3'-Nucleotidase from Rye Grass: This enzyme specifically cleaved the phosphate group at
the 3' position of the ribose of the adenosine part of the molecule. This was a critical step
in differentiating TPN from NAD+, which lacks this third phosphate group.

o Chemical Analysis: The isolated fragments were then subjected to further chemical analysis
to confirm their identities. This would have involved techniques such as:

o Phosphate determination: Quantifying the amount of inorganic phosphate released after
enzymatic or acid hydrolysis.

o Sugar analysis: ldentifying the ribose sugar component.

o Base analysis: Identifying the nicotinamide and adenine bases, likely using
spectrophotometric methods.

Conclusion: Through this systematic degradation and analysis, Kornberg and Pricer definitively
established the structure of TPN as a dinucleotide composed of nicotinamide mononucleotide
and adenosine monophosphate, linked by a pyrophosphate bridge, with an additional
phosphate group attached to the 2' or 3' position of the adenosine ribose. Later studies
confirmed the linkage at the 2' position.

The Significance of the Third Phosphate Group and
the Pentose Phosphate Pathway

The discovery of the third phosphate group in TPN was not merely a structural detail. The work
of Fritz Lipmann in the 1940s on the role of "energy-rich" phosphate bonds in metabolism
provided the conceptual framework for understanding the significance of this modification.[3][4]
[5][6] The presence of the 2'-phosphate group gives NADP+/NADPH a distinct chemical identity
from NAD+/NADH, allowing it to be recognized by a different set of enzymes.

This distinction is fundamental to the divergent roles of these two coenzymes. While NAD+ is
primarily involved in catabolic reactions (breaking down molecules to generate ATP), NADP+ is
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the major coenzyme in anabolic (biosynthetic) pathways. The discovery of TPN was intrinsically
linked to the elucidation of one such pathway: the Pentose Phosphate Pathway (PPP). The
"Zwischenferment" that Warburg studied, glucose-6-phosphate dehydrogenase, is the rate-
limiting enzyme of the PPP. This pathway is crucial for generating NADPH, which provides the
reducing power for the synthesis of fatty acids, steroids, and for the regeneration of the
antioxidant glutathione. It also produces precursors for nucleotide biosynthesis.

Signaling Pathways and Metabolic Roles of
TPN/NADP+

NADP+ and its reduced form, NADPH, are central to a vast network of metabolic and signaling
pathways. The primary role of the NADP+/NADPH couple is to provide reducing equivalents for
biosynthetic reactions and to maintain a reduced intracellular environment to protect against
oxidative stress.

The Pentose Phosphate Pathway: The Primary Source of
NADPH

The oxidative branch of the pentose phosphate pathway is the main route for NADPH
production in most cells.
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Caption: The oxidative phase of the Pentose Phosphate Pathway.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12435455?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12435455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Workflow for Measuring NADPH
Production

A common method to quantify the activity of NADPH-producing enzymes like glucose-6-
phosphate dehydrogenase involves a spectrophotometric assay.
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Caption: A typical experimental workflow for an NADPH production assay.

Quantitative Data Summary

While precise, consolidated quantitative data from the original discovery papers of the 1930s is
scarce in modern literature, the following table summarizes the key molecular properties of
TPN (NADP+) that were determined through the collective efforts of these early biochemists.
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Method of
Property Value L Key Researchers
Determination
Calculated from Kornberg and Pricer
Molar Mass ~743.4 g/mol determined chemical (and subsequent
formula refinements)
Enzymatic hydrolysis Warburg, Christian,
Phosphate Groups 3 and phosphate Lipmann, Kornberg,
analysis Pricer
Spectrophotometry

Constituent Bases

Nicotinamide, Adenine

and chemical analysis

of hydrolysis products

Warburg, Christian,

Kornberg, Pricer

Constituent Sugar

Ribose

Chemical analysis of

hydrolysis products

Kornberg and Pricer

Linkages

Pyrophosphate, N-

glycosidic, Ester

Enzymatic and
chemical cleavage

analysis

Kornberg and Pricer

Redox Potential (E®)

-0.32V

Electrochemical

measurements

Later studies

Conclusion

The discovery of triphosphopyridine nucleotide by Otto Warburg and Walter Christian was a

landmark achievement that opened new frontiers in the study of cellular metabolism. Their

identification of TPN as a distinct coenzyme essential for "Zwischenferment" laid the

groundwork for the elucidation of the Pentose Phosphate Pathway and the broader

understanding of anabolic and catabolic processes. The subsequent structural determination

by Kornberg and Pricer provided the chemical foundation for decades of research into the

myriad roles of NADP+ in health and disease. This in-depth understanding of TPN's history and

the experimental rigor that led to its discovery continues to inform and inspire researchers in

the fields of biochemistry, drug development, and molecular biology today.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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